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Compound of Interest

4-(4-Chloro-benzenesulfonyl)-
Compound Name:

morpholine
CAS No.: 22771-99-9
Cat. No.: BO77774

Get Quote

\ J

Technical Monograph: 4-(4-
Chlorobenzenesulfonyl)morpholine

CAS Registry Number: 2309-84-4 Document Type: Technical Reference & Synthesis Guide
Version: 2.0 (Scientific Release)

Chemical Passport & Physiochemical Profile

This section establishes the definitive identity of the compound, distinguishing it from its
precursors (sulfonyl chlorides) and structural isomers. 4-(4-Chlorobenzenesulfonyl)morpholine
represents a stable sulfonamide scaffold, characterized by the robust

linkage which imparts high metabolic stability compared to carboxamides.

Identifiers & Descriptors[1][2][3][4][5][6]
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Parameter Identifier / Value

IUPAC Name 4-[(4-Chlorophenyl)sulfonyllmorpholine
CAS Number 2309-84-4

PubChem CID 70878

Molecular Formula

Molecular Weight 261.73 g/mol
SMILES C1COCCN1S(=0)(=0)C2=CC=C(C=C2)Cl
InChl Key ZZSBUDUHESWZJB-UHFFFAOYSA-N

Physical Properties[6][8]

o Physical State: Crystalline Solid (White to Off-white).

 Solubility: High solubility in DCM, DMSO, DMF, and Ethyl Acetate; low solubility in Water and
Hexanes.

 Lipophilicity (LogP): ~2.0 (Predicted). The morpholine ring lowers the LogP relative to a
diethyl-sulfonamide, improving "drug-like" properties.

» Melting Point: Typically >100°C (Distinct from its precursor 4-chlorobenzenesulfonyl chloride,
which melts at ~53°C).

Synthetic Architecture

The synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine follows a nucleophilic substitution at
the sulfur atom. While the Schotten-Baumann reaction (aqueous base) is possible, the
Anhydrous Organic Base Method is preferred for research-grade purity to minimize hydrolysis
of the sulfonyl chloride starting material.

Reaction Mechanism

The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic sulfur
of 4-chlorobenzenesulfonyl chloride. The base (Triethylamine or Pyridine) serves two roles:
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Catalysis: Enhances the nucleophilicity of the amine (if pyridine is used).

Scavenging: Neutralizes the HCI byproduct, driving the equilibrium forward and preventing
the formation of morpholinium chloride salts which would stall the reaction.

Experimental Protocol (Standardized)

Reagents:

4-Chlorobenzenesulfonyl chloride (1.0 equiv) [CAS: 98-60-2][1][2][3]

Morpholine (1.1 equiv) [CAS: 110-91-8]

Triethylamine (

) (1.5 equiv)

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with 4-chlorobenzenesulfonyl chloride and
anhydrous DCM. Cool the solution to 0°C (ice bath) to suppress potential side reactions
(disulfone formation).

Addition: Dissolve Morpholine and

in a small volume of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution
over 15 minutes. Rationale: Exothermic control.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
Monitor by TLC (Hexane:EtOAc 7:3).

Quench & Workup:
o Dilute with DCM.

o Wash 1: 1M HCI (Cold). Purpose: Protonates and removes unreacted morpholine and
TEA.
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o Wash 2: Saturated

. Purpose: Neutralizes residual acid and hydrolyzes traces of unreacted sulfonyl chloride.
o Wash 3: Brine.
« |solation: Dry organic layer over
, filter, and concentrate in vacuo.

 Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (if high
purity is required).

Workflow Visualization

Reagents: Nucleophilic Attack Reaction: p Acid Wash (1M HCI) Organic Layer Base Wash (NaHCO3) Final Product:
Sulfonyl Chloride + Morpholine DCM, E3N, 0°C > RT Removes Amines Removes Acids Crystalline Solid

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow ensuring removal of nucleophilic and electrophilic
impurities.

Structural Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. For CAS 2309-84-4,
the following spectral signatures confirm identity.

Proton NMR ( -NMR) Logic
o Aromatic Region (7.5 - 8.0 ppm): Look for a characteristic

system (two doublets) typical of para-substituted benzenes.
o ~7.8 ppm (2H, d): Protons ortho to the sulfonyl group (deshielded).

o ~7.5 ppm (2H, d): Protons ortho to the chlorine.

¢ Aliphatic Region (2.5 - 4.0 ppm):
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o ~3.7 ppm (4H, m): Morpholine protons adjacent to Oxygen (

)

o ~3.0 ppm (4H, m): Morpholine protons adjacent to Nitrogen (

).

o Diagnostic Check: Integration ratio must be 1:1 (4 aromatic H : 8 aliphatic H).

Mass Spectrometry (LC-MS)

e Molecular lon: Expect

« |sotopic Pattern: Due to the Chlorine atom (

and

natural abundance ~3:1), the mass spectrum must show an M+2 peak at 264.0 with
approximately 33% intensity of the parent peak.

o Fragmentation: Loss of the morpholine ring or cleavage of the

bond is common in MS/MS.

Fragmentation Pathway Visualization
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Figure 2: Expected Mass Spectrometry fragmentation pattern demonstrating the characteristic
Chlorine isotopic signature.

Functional Utility in Drug Discovery

4-(4-Chlorobenzenesulfonyl)morpholine is rarely a final drug but serves as a critical Privileged
Structure in Medicinal Chemistry.

The Sulfonamide Pharmacophore

The sulfonamide moiety (

or
) is a bioisostere for amide bonds but offers distinct advantages:

o Metabolic Stability: Resistant to proteases and esterases.

o Geometry: Tetrahedral geometry around the Sulfur atom allows unique binding interactions in
enzyme pockets (e.g., transition state mimicry).
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Key Biological Applications[5]

o Fragment-Based Drug Discovery (FBDD): This molecule is often included in fragment
libraries screening for 11

-HSDL1 inhibitors (metabolic syndrome) and CCR2 antagonists (inflammation). The
chlorobenzene group fills hydrophobic pockets, while the morpholine oxygen can accept
hydrogen bonds.

» Intermediate Synthesis: The chlorine atom on the benzene ring is a handle for further
functionalization via Buchwald-Hartwig amination or Suzuki coupling, allowing the expansion
of the core into more complex bioactive molecules.

Biological Context Diagram
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Figure 3: Application of the scaffold in biological screening and synthetic expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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